

# Spectroscopic Analysis of Methyl Propyl Carbonate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl Propyl Carbonate*

Cat. No.: *B034399*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **methyl propyl carbonate** (MPC), a versatile organic compound with applications in various industrial sectors, including pharmaceuticals and materials science. Due to the limited availability of experimentally derived public data, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and spectral data of analogous compounds. This information is intended to serve as a reference for the identification, characterization, and quality control of **methyl propyl carbonate**.

## Predicted Spectroscopic Data

The following tables summarize the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **methyl propyl carbonate**. These predictions are based on the analysis of its chemical structure and comparison with spectral databases for similar organic molecules.

## Predicted $^1\text{H}$ NMR Data

Table 1: Predicted  $^1\text{H}$  NMR Data for **Methyl Propyl Carbonate** (Solvent:  $\text{CDCl}_3$ )

Signal Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
a	3.77	s	3H	-
b	4.15	t	2H	6.7
c	1.70	sext	2H	7.4
d	0.95	t	3H	7.4

s = singlet, t = triplet, sext = sextet

## Predicted $^{13}\text{C}$ NMR Data

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Methyl Propyl Carbonate** (Solvent:  $\text{CDCl}_3$ )

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
1	155.8
2	68.9
3	54.8
4	22.5
5	10.3

## Predicted IR Data

Table 3: Predicted Key IR Absorption Bands for **Methyl Propyl Carbonate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2965-2875	Strong	C-H (alkane) stretching
1750-1740	Strong	C=O (carbonate) stretching
1260-1250	Strong	C-O (asymmetric) stretching
1020-1000	Medium	C-O (symmetric) stretching

## Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and IR spectra of a liquid sample such as **methyl propyl carbonate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Materials and Equipment:

- **Methyl propyl carbonate** sample
- Deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as an internal standard
- NMR tubes (5 mm)
- Pipettes
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation:
  - Dissolve approximately 5-10 mg of **methyl propyl carbonate** in about 0.6-0.7 mL of CDCl<sub>3</sub> containing 0.03% TMS in a clean, dry vial.
  - Transfer the solution into an NMR tube using a pipette.

- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- $^1\text{H}$  NMR Data Acquisition:
  - Acquire the spectrum using a standard single-pulse experiment.
  - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
  - Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
  - Phase the spectrum and reference the TMS peak to 0.00 ppm.
  - Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
- $^{13}\text{C}$  NMR Data Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) for adequate signal-to-noise ratio.
  - Process the FID with an exponential window function and Fourier transform.
  - Phase the spectrum and reference the  $\text{CDCl}_3$  peak to 77.16 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **methyl propyl carbonate**.

Materials and Equipment:

- **Methyl propyl carbonate** sample
- FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory)
- Pipettes
- Acetone or other suitable solvent for cleaning

Procedure (using salt plates):

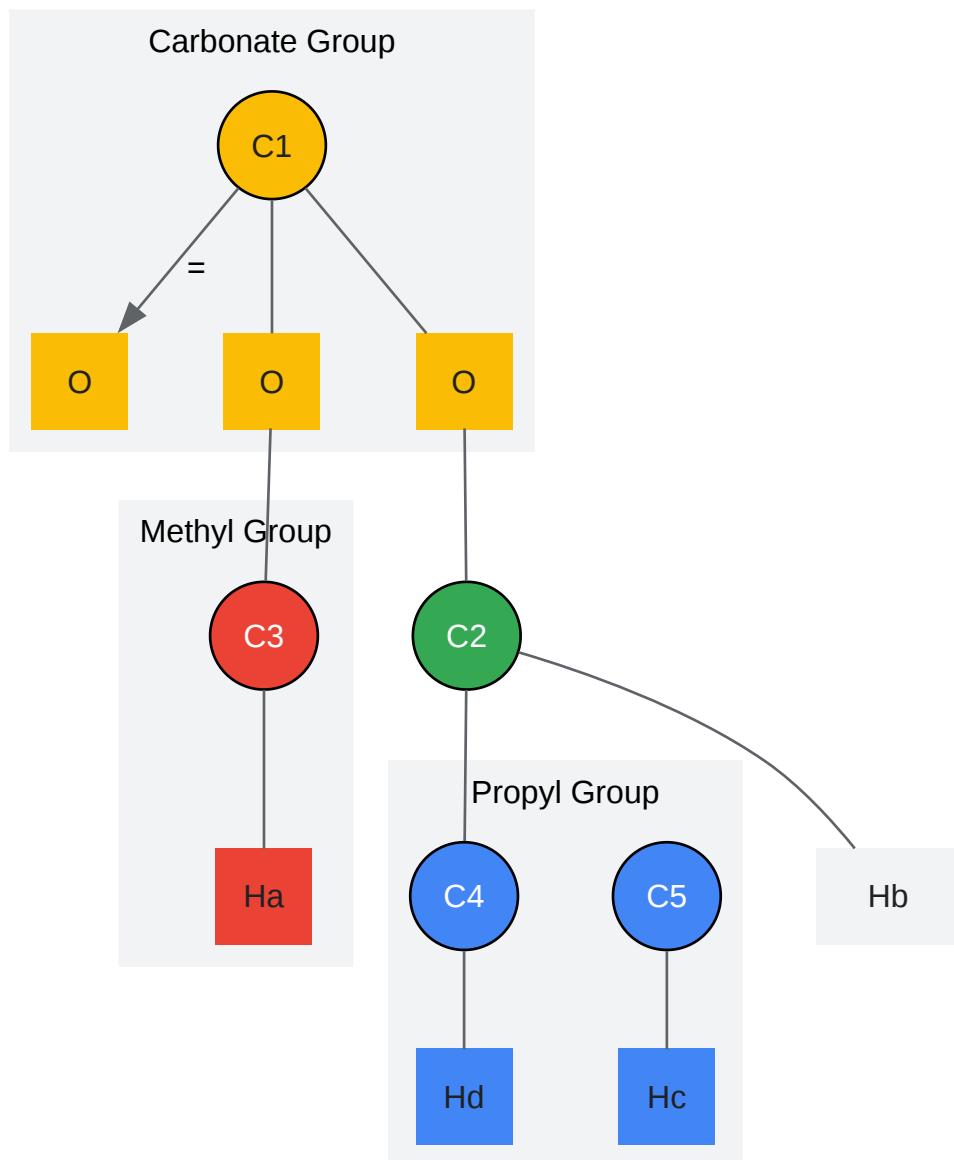
- Background Spectrum:
  - Ensure the salt plates are clean and dry.
  - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Preparation:
  - Place one to two drops of the liquid **methyl propyl carbonate** sample onto one salt plate.
  - Carefully place the second salt plate on top, spreading the liquid into a thin film.
- Sample Spectrum Acquisition:
  - Place the salt plate assembly into the spectrometer's sample holder.
  - Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm<sup>-1</sup> are sufficient.
- Data Analysis:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Identify the characteristic absorption bands and assign them to the corresponding functional groups.
- Cleaning:
  - Clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and store them in a desiccator.

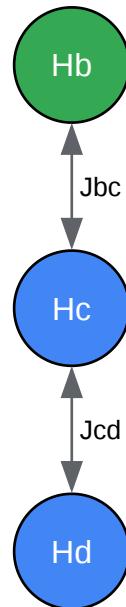
## Visualizations

The following diagrams illustrate the molecular structure, NMR signal relationships, and a general workflow for the spectroscopic analysis of **methyl propyl carbonate**.

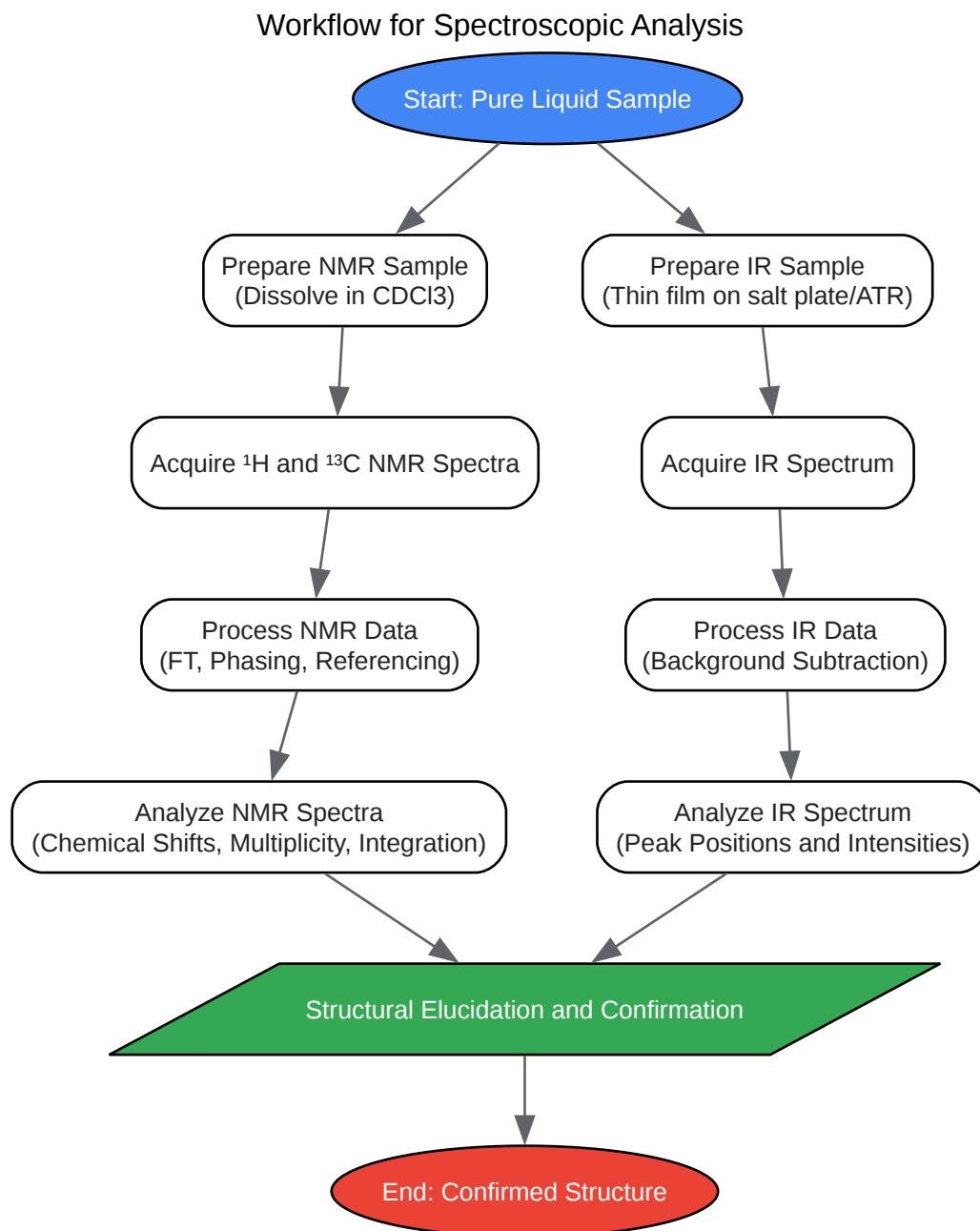
## Molecular Structure of Methyl Propyl Carbonate

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Caption: Molecular structure of **methyl propyl carbonate** with atom labeling corresponding to the NMR data tables.

$^1\text{H}$ - $^1\text{H}$  Coupling in the Propyl Group[Click to download full resolution via product page](#)

Caption: Diagram illustrating the coupling relationships between adjacent protons in the propyl chain of **methyl propyl carbonate**.



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Caption: A generalized workflow diagram for the spectroscopic analysis and structural confirmation of an organic liquid like **methyl propyl carbonate**.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)